CID 9957147

説明

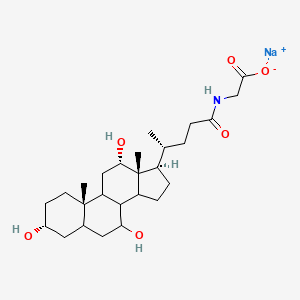

Sodium glycocholate (C26H42NO6Na) is a conjugated bile salt derived from cholic acid and glycine. It is a critical component of bile, facilitating lipid digestion and absorption in the intestine. Structurally, it comprises a steroid nucleus with hydroxyl groups at positions 3α, 7α, and 12α, and a glycine moiety conjugated to the side chain . Its amphiphilic nature enables micelle formation, which solubilizes hydrophobic compounds, making it valuable in pharmaceutical applications such as drug delivery enhancement .

Key properties include a critical micelle concentration (CMC) of 4–13 mM (dependent on ionic strength and temperature) , molecular weight of 487.6 g/mol , and pH-dependent solubility. Sodium glycocholate is widely used to improve mucosal permeability of drugs (e.g., peptides, proteins) and as a stabilizer in nanocarriers like liposomes .

特性

CAS番号 |

863-57-0 |

|---|---|

分子式 |

C26H43NNaO6 |

分子量 |

488.6 g/mol |

IUPAC名 |

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate |

InChI |

InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 |

InChIキー |

JYJMYNJSOKXCRT-ZUHYDKSRSA-N |

異性体SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+] |

正規SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

外観 |

Solid powder |

他のCAS番号 |

863-57-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Glycocholate Sodium can be synthesized through the conjugation of cholic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically involves the activation of the carboxyl group of cholic acid, which then reacts with glycine to form glycocholic acid. The glycocholic acid is then neutralized with sodium hydroxide to produce Glycocholate Sodium .

Industrial Production Methods: In industrial settings, Glycocholate Sodium is produced by extracting cholic acid from bovine or porcine bile. The extracted cholic acid is then purified and conjugated with glycine under controlled conditions. The resulting glycocholic acid is neutralized with sodium hydroxide to yield Glycocholate Sodium .

化学反応の分析

反応の種類: グリココール酸ナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: さまざまな胆汁酸誘導体を形成するために酸化することができます。

還元: 還元反応は、そのヒドロキシル基を変換することができます。

置換: ヒドロキシル基またはカルボキシル基で置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: アシルクロリドやハロアルカンなどの試薬を置換反応に用いることができます。

主な生成物:

酸化: 酸化胆汁酸。

還元: ヒドロキシル基が修飾された還元胆汁酸。

置換: 置換胆汁酸誘導体

4. 科学研究への応用

グリココール酸ナトリウムは、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応や製剤において、界面活性剤や乳化剤として使用されます。

生物学: 生体システムにおける胆汁酸の吸収と輸送を研究するために使用されます。

医学: 消化管での吸収を改善することにより、特定の薬物の経口バイオアベイラビリティを高めるために使用されます。

科学的研究の応用

Pharmaceutical Applications

Drug Delivery Systems: Sodium glycocholate is essential in improving the efficacy of drug delivery systems . As a bile salt, it enhances the solubility and bioavailability of hydrophobic drugs, making it a critical component in formulating various pharmaceuticals . Its ability to facilitate drug absorption in the gastrointestinal tract has made it a crucial ingredient in developing oral medications .

Advanced Drug Delivery: Sodium glycocholate is utilized in advanced drug delivery systems like nanoparticles and liposomes . These innovative approaches improve the targeted delivery of drugs, reducing side effects and increasing therapeutic outcomes .

Biologics and Biosimilars: Sodium glycocholate enhances the solubility and absorption of complex drugs like proteins, antibodies, and nucleic acids, driving its adoption in this rapidly growing sector .

Treatment of Chronic Diseases: Sodium glycocholate improves the bioavailability of drugs used to treat conditions such as diabetes, cancer, and cardiovascular diseases, making it an essential component of modern therapeutics .

Research and Innovations

Enhancing Intestinal Absorption: Sodium glycocholate liposomes can improve oral bioavailability by promoting intestinal absorption . Studies have shown that encapsulating semaglutide in sodium glycocholate liposomes increases its absorption in the small intestinal villi via an apical sodium-dependent bile acid transporter (ASBT)-mediated pathway .

Gene Expression Changes: Glycocholate induces global changes in gene expression, upregulating membrane and cell wall proteins during the stationary phase . It significantly increases the abundance of several proteins involved in biofilm formation, cellulose production, and the cell envelope .

Transfection Enhancement: Sodium glycocholate can significantly enhance transfection, potentially associated with its critical micelle concentration, but may also result in some toxicity .

Other Healthcare Applications

Diagnostic Imaging: Sodium glycocholate is explored for its potential in diagnostic imaging to improve the accuracy and efficacy of certain imaging techniques .

Nutraceutical Delivery: It is also being studied for its potential in enhancing the delivery of nutraceuticals and other health supplements .

Case Studies

Semaglutide Delivery: A study on sodium glycocholate liposomes (SGC-Lip) encapsulating semaglutide (Sml) showed a 40% hypoglycemic effect within 12 hours, with the area under the curve (AUC) approximately six times that of cholesterol-containing liposomes without sodium glycocholate . The SGC-Lip enhances semaglutide absorption in the small intestinal villi via an ASBT-mediated pathway, with the highest penetration at the ileal site .

Tables

Table 1: Impact of Sodium Glycocholate on Protein Abundance

| Protein Category | Effect in E1777 | Effect in E2265 |

|---|---|---|

| Upregulated Proteins | 88 | 107 |

| Downregulated Proteins | 78 | 86 |

| Common Upregulated Proteins | 26 | 26 |

| Common Downregulated Proteins | 46 | 46 |

Table 2: Applications of Sodium Glycocholate

Future Trends

作用機序

グリココール酸ナトリウムは、消化器系での吸収のために脂肪を可溶化させる界面活性剤として作用します。それは、食事性脂肪とミセルを形成し、リパーゼの作用のための表面積を増大させます。これは、脂肪の消化と吸収を促進します。 この化合物は小腸で吸収され、肝臓に運ばれ、そこで胆汁酸の腸肝循環に関与しています .

類似の化合物:

タウロコール酸ナトリウム: グリシンの代わりにタウリンと結合した別の胆汁酸。

コール酸ナトリウム: アミノ酸との結合のないコール酸のナトリウム塩。

デオキシコール酸ナトリウム: デオキシコール酸から誘導された胆汁酸。

比較:

類似化合物との比較

Microbial Tolerance and Growth Effects

Sodium glycocholate exhibits distinct effects on microbial viability compared to other bile salts (Table 1):

Table 1: Microbial Growth Responses to Bile Salts

Mechanistic Insights :

Drug Permeation Enhancement

Sodium glycocholate outperforms some bile salts but is less effective than synthetic enhancers (Table 2):

Table 2: Permeation Enhancement Efficacy

Key Findings :

- Sodium glycocholate’s optimal permeation occurs near its CMC (4 mM), where micelles solubilize membrane lipids .

- In nasal insulin sprays, 4% sodium glycocholate increased bioavailability significantly compared to lauryl ether surfactants .

- However, synthetic enhancers like SLG-30 and cyclodextrins offer higher efficacy or safety .

Physicochemical Properties

Table 3: Comparative Physicochemical Profiles

Aggregation Behavior :

Binding and Metabolic Interactions

Bile Salt Binding Capacity :

Enzymatic Deconjugation :

- Probiotic strains (e.g., Lactobacillus K73) deconjugate sodium glycocholate at 61% efficiency vs. 24% for taurocholate, highlighting structural susceptibility .

生物活性

Sodium glycocholate, a bile salt derived from glycine and cholic acid, plays a significant role in various biological processes, particularly in digestion and drug delivery systems. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Sodium glycocholate functions primarily as an emulsifier and surfactant in the gastrointestinal tract, facilitating the absorption of lipids and fat-soluble vitamins. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, enhancing membrane permeability.

1.1 Liposome Formation

Research indicates that sodium glycocholate can form liposomes that encapsulate therapeutic agents like insulin. These liposomes improve the stability of insulin against enzymatic degradation by proteases such as pepsin and trypsin, thereby enhancing its bioavailability when administered orally . The entrapment efficiency of insulin in sodium glycocholate liposomes has been reported to be around 30% with a particle size of approximately 154 nm .

2. Therapeutic Applications

Sodium glycocholate has been investigated for various therapeutic applications due to its biological activity:

2.1 Drug Delivery Systems

Recent studies have highlighted the potential of sodium glycocholate in oral drug delivery systems. For instance, it has been used to enhance the oral bioavailability of poorly soluble drugs by improving their solubility and absorption through intestinal membranes .

Table 1: Comparison of Sodium Glycocholate with Other Bile Salts in Drug Delivery

| Bile Salt | Entrapment Efficiency (%) | Particle Size (nm) | Stability (t1/2) |

|---|---|---|---|

| Sodium Glycocholate | 30 | 154 | Improved |

| Sodium Taurocholate | 25 | 160 | Moderate |

| Sodium Deoxycholate | 20 | 150 | Low |

2.2 Anti-inflammatory and Antioxidant Effects

Sodium glycocholate exhibits anti-inflammatory properties, potentially aiding in the treatment of conditions like inflammatory bowel disease (IBD). Its antioxidant activity has also been noted, contributing to cellular protection against oxidative stress .

3.1 Insulin Delivery Studies

In a study involving diabetic mice, insulin-loaded sodium glycocholate liposomes demonstrated significant blood glucose regulation over an extended period following subcutaneous administration . The formulation showed a quasi-steady-state blood glucose level within normal ranges for about two weeks.

3.2 Hepatoprotective Properties

Another investigation focused on the hepatoprotective effects of sodium glycocholate, indicating its potential use as a biomarker for liver function abnormalities. Elevated levels of sodium glycocholate in peripheral blood may signal liver dysfunction, suggesting its role in diagnostics .

4. Conclusion

Sodium glycocholate is a versatile compound with significant biological activity that enhances drug delivery systems and exhibits therapeutic properties such as anti-inflammatory and antioxidant effects. Ongoing research continues to explore its applications in medicine, particularly in improving the oral bioavailability of various drugs.

Q & A

Q. How is sodium glycocholate’s bile salt binding capacity quantified in vitro, and what factors influence this assay?

-

Methodological Answer : Bile salt binding capacity (BBC) is measured by incubating sodium glycocholate with test compounds (e.g., polysaccharides or enzymatic hydrolysates) in simulated bile systems. The binding rate (%) is calculated as:

Molecular weight fractions (e.g., 100–300 kDa) significantly enhance binding, with sodium glycocholate showing higher affinity (96.47% binding) compared to sodium taurocholate. Temperature, pH, and ionic strength must be standardized to ensure reproducibility .

Q. What is the standard protocol for evaluating sodium glycocholate’s antitumor activity in cell-based assays?

- Methodological Answer : Tumor inhibition rates are calculated using:

For 4T1 breast cancer cells, peak inhibition (at 12 h) occurs at 0.7 nmol/L sodium glycocholate. Dose-response curves and time-course studies are essential to validate efficacy, with triplicate experiments and t-tests for significance (p < 0.05) .

Advanced Research Questions

Q. How do ionic strength and reagent concentration influence sodium glycocholate micellar aggregation?

- Methodological Answer : Electromotive force and solubility measurements reveal that sodium glycocholate forms dimers at low concentrations (≤10 mM) and octamers at higher ionic strengths (e.g., 0.15 M N(CH₃)₄Cl). Aggregation numbers are even due to anion stacking, confirmed via dynamic light scattering and small-angle X-ray scattering (SAXS). These aggregates mimic taurocholate behavior but differ from deoxycholate derivatives, necessitating ionic medium control for reproducibility .

Q. What mechanisms underlie sodium glycocholate’s enhancement of drug permeability in buccal mucosa models?

- Methodological Answer : Using TR146 cell monolayers, apparent permeability coefficients (Papp) of fluorescent dextrans (FD) are measured with/without sodium glycocholate. At 0.5% w/v, sodium glycocholate increases Papp by disrupting tight junctions, visualized via confocal microscopy. Comparative studies with porcine mucosa validate model relevance, with Mann-Whitney U tests confirming significance (p < 0.01) .

Q. How can sodium glycocholate be utilized to stabilize co-amorphous systems for poorly soluble drugs?

- Methodological Answer : Co-amorphous systems are prepared by ball-milling sodium glycocholate with brick-dust molecules (e.g., Y5 receptor antagonists). Fourier-transform infrared spectroscopy (FTIR) confirms hydrogen bonding between the drug’s carbonyl groups and sodium glycocholate’s hydroxyl residues. These systems exhibit 3.5-fold higher aqueous solubility than crystalline forms, validated via dissolution testing and X-ray powder diffraction (XRPD) .

Q. What extraction methods optimize sodium glycocholate’s interaction with polysaccharides for lipid-lowering applications?

- Methodological Answer : Ultrasonic-microwave synergistic extraction (UMSE) enhances polysaccharide yield and bile salt binding. For Inonotus hispidus polysaccharides, UMSE achieves 30.93% sodium glycocholate binding vs. 25.1% with hot water extraction. Binding kinetics are modeled using Langmuir isotherms, with Box-Behnken designs optimizing parameters (e.g., time, power) .

Data Contradiction Analysis

Q. Why do studies report conflicting bile salt binding capacities for sodium glycocholate across different macromolecules?

- Resolution : Discrepancies arise from variations in molecular weight fractions and assay conditions. For example, enzymatic hydrolysates (20 mg/mL) bind sodium glycocholate at 48.3% efficiency (vs. cholestyramine), while polysaccharides >300 kDa achieve 88.58%. Differences in charge density, hydrophobic interactions, and simulated bile pH (6.5 vs. 7.4) critically influence results. Standardizing molecular weight cutoffs and ionic conditions is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。